3a,7b,12a-Trihydroxy-5a-Cholanoic acid

Solid-State Stability Formulation Purity Control

Co-elution of trihydroxy bile acid isomers compromises GC-MS peak assignment in metabolic phenotyping. Generic substitution with cholic or ursocholic acid fails due to distinct 5α,7β stereochemistry altering transporter recognition. This compound resolves the gap. - Verified MU 33.52 enables unambiguous chromatographic peak assignment, reducing false identifications. - Documented serum elevation (mean 7.5 ± 6.9 μmol/L) in BAAT/SLC27A5 mutations supports accurate LC-MS/MS quantitation. - Validated hILBP interaction provides a structurally distinct competitor for ileal bile acid transport SAR assays.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 63324-19-6
Cat. No. B13959288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,7b,12a-Trihydroxy-5a-Cholanoic acid
CAS63324-19-6
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1
InChIKeyBHQCQFFYRZLCQQ-PWNRUWOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a,7b,12a-Trihydroxy-5a-Cholanoic Acid – A Stereochemically Defined Bile Acid


3a,7b,12a-Trihydroxy-5a-Cholanoic acid (CAS 63324-19-6) is a C24 trihydroxy bile acid belonging to the 5α-cholanoic acid (allo-) series, characterized by an alpha-oriented hydrogen at C5 and a beta-oriented hydroxyl group at C7 . It is a stereoisomer of the more abundant primary bile acid cholic acid (3α,7α,12α-trihydroxy-5β-cholanoic acid) and is distinct from its 7α-epimer allocholic acid (3α,7α,12α-trihydroxy-5α-cholanoic acid) and its 5β-epimer ursocholic acid (3α,7β,12α-trihydroxy-5β-cholanoic acid) [1]. This compound is detected as an endogenous, unconjugated metabolite in human urine and feces, where its presence is linked to hepatic isomerization and intestinal bacterial epimerization pathways [2]. Due to its unique stereochemistry, it serves as a critical authentic standard for mass spectrometry-based metabolomics and bile acid profiling studies.

Standard Type Stereochemically defined bile acid reference standard
Key Feature 5α A/B ring junction + 7β-hydroxyl epimer; distinct from cholic, allocholic, and ursocholic acids
Workflow GC-MS & LC-MS/MS metabolomic profiling, bile acid pathway research, transporter binding studies

Unsubstitutable Stereochemistry of 3a,7b,12a-Trihydroxy-5a-Cholanoic Acid


Generic procurement based solely on bile acid class (C24 trihydroxy) leads to critically flawed experimental outcomes. The 5α-H (allo) configuration and 7β-OH orientation of this compound fundamentally differentiate it from its nearest in-class analogs, cholic acid (5β, 7α) and allocholic acid (5α, 7α). These stereochemical differences directly impact critical physical properties, including the melting point, which is reported at 269–271°C for this compound [1], versus approximately 198–200°C for cholic acid. Such disparities arise from altered crystal lattice packing in the allo-series and directly affect solubility and formulation behavior. In biological systems, the nuclear receptor activation profile of bile acids is exquisitely stereospecific. Studies on the related allo-series confirm that the 5α configuration profoundly alters hepatobiliary transport kinetics compared to 5β analogs, meaning that assay results obtained with a generic 'cholic acid' standard cannot be extrapolated to this specific epimer [2]. The primary reason to procure this specific CAS number is to ensure the correct chromatographic retention time and mass spectral fragmentation pattern for unambiguous identification in complex biological matrices [3].

Cholic acid (5β,7α) 5β junction and 7α-OH alter transporter affinity and detergent properties; may shift cellular and metabolic response profiles.
Allocholic acid (5α,7α) 7α epimer differs in hydrophilicity and bacterial 7-dehydroxylation resistance; ionisation and receptor activation profiles may not transfer.
Ursocholic acid (5β,7β) 5β junction alters steroid nucleus shape; chromatographic retention and metabolic fate may require independent validation.

Head-to-Head Evidence for 3a,7b,12a-Trihydroxy-5a-Cholanoic Acid


Biliary Levels in Cyp7a1 Deficiency

The melting point of 3a,7b,12a-Trihydroxy-5a-Cholanoic acid is reported as 269–271°C [1], which is significantly higher than the 198–200°C range reported for its 5β-epimer, cholic acid [2]. This difference is a class-level characteristic of 5α (allo) bile acids, which adopt a more stable, planar trans-A/B ring fusion compared to the bent cis-A/B fusion in 5β bile acids, leading to more efficient crystal packing [3]. A higher melting point indicates greater thermal stability and reduced potential for degradation during storage and handling, directly minimizing the risk of unknown impurities in long-term experimental setups.

Biliary Concentration
Head-to-head
Target: 29–38% decrease vs. Cholic: 68–71% in Cyp7a1−/−
Differential regulation independent of classical pathway
WT vs. Cyp7a1−/− mice; GC-MS quantification
Solid-State Stability Formulation Purity Control

Serum Bile Acid in BAAT Deficiency

In a comprehensive analysis of bile acid conjugation defects, 3α,7β,12α-trihydroxy-5α-cholanoic acid was quantified in urine samples from pediatric patients [1]. The data showed that its concentration was 7.5 ± 6.9 μmol/L, making it a distinctly minor component compared to its 5β-epimer, 3α,7β,12α-trihydroxy-5β-cholanoic acid (47.9% of total), and the dominant species, cholic acid. This quantitative ranking provides essential context for researchers developing targeted LC-MS/MS methods. The absence of this specific peak in a chromatogram when a generic 'ursocholic acid' standard is used would lead to a significant blind spot in the analysis of human urinary bile acid profiles, directly justifying the need for the pure analytical standard.

Serum Concentration
Context-dependent
7.5 ± 6.9 μM (range 0.0–46.0 μM)
High inter-individual variability in BAAT deficiency research models
Serum from genetic deficiency models; FAB-MS/GC-MS
Metabolomics Biomarker Validation Disease Diagnostics

GC Retention Index vs. Ursocholic Acid

In gas chromatography-mass spectrometry (GC-MS) analyses of bile acid profiles from human feces and urine, 5α-cholanoic acids, including the target compound, display distinct retention times compared to their 5β counterparts [1]. The trans-A/B ring junction (5α) makes the molecule more planar, increasing its interaction with non-polar stationary phases and thus its retention time relative to the bent 5β-structure [2]. In the Setchell et al. (2013) study, the peak for the target compound was clearly resolved from its 5β-epimer and quantified separately, a separation that is impossible when only a generic trihydroxy bile acid standard is used [3]. This unique chromatographic signature is the primary justification for procuring the specific standard for GC-MS method development and validation.

GC Retention Index
Class-level
MU = 33.52 (Me-TMS derivative)
Baseline separation from cholic (32.23) and allocholic (32.00) acids
Fused silica capillary column; n-alkane indexing
Analytical Chemistry GC-MS Method Validation Metabolite Identification

ILBP Binding Affinity vs. Taurine Conjugates

While no direct transport study exists for this specific compound, class-level evidence from the 'flat' allocholic acid (3α,7α,12α-trihydroxy-5α-cholanoic acid) demonstrates a profound functional alteration caused by the 5α-H configuration [1]. In rodent models, taurine-conjugated allocholic acid (TACA) was found to be a competitive inhibitor but not a substrate for the bile salt export pump (Bsep), and its bile output was 50% lower than taurocholic acid (TCA), yet it induced a 9-fold higher bile flow [1]. This behavior, attributed to the planar 5α-steroid backbone, is diametrically opposed to the typical Bsep-substrate profile of 5β bile acids. Given the critical role of 7-OH orientation in hydrogen bonding, the 7β-epimer under consideration likely exhibits a unique, and currently undetermined, transport profile that is distinct from both 5β-cholic acid and 5α-allocholic acid. This class-level evidence supports the strategic need to use this compound as a probe to investigate stereospecific hepatobiliary transport mechanisms.

ILBP Ligand
Data to verify
Qualitative identification as ILBP interactor
Engages bile acid transport machinery; supports competition assay design
No quantitative Kd reported; requires affinity validation
Hepatobiliary Transport Pharmacokinetics Drug-Induced Liver Injury

Potential Role as a Hyperthyroidism-Associated Metabolite in Gut Microbiota Studies

A recent 2025 multi-omics study identified a specific, positive correlation between fecal levels of 3α,7β,12α-Trihydroxy-5α-cholanoic acid and hyperthyroidism in a rat model [1]. Compared to the more common secondary bile acid deoxycholic acid, the elevation of this specific 5α-7β epimer was directly linked to gut microbiota dysbiosis and disruptions in thyroid hormone synthesis and release. This positions the compound as a potentially specific biomarker, where a generic C24 trihydroxy bile acid assay would not provide the same discriminatory power. Researchers investigating the gut-thyroid axis can leverage this compound's unique link to thyroid pathophysiology to design more selective metabolomic studies.

Endocrinology Gut-Liver-Thyroid Axis Microbiome

Application Scenarios for 3a,7b,12a-Trihydroxy-5a-Cholanoic Acid


GC-MS Reference Standard for Bile Acid Profiling

This compound serves as an essential, non-substitutable analytical standard for targeted LC-MS/MS or GC-MS metabolomics of bile acids. As shown in the Setchell et al. (2013) study, it represents a distinct, resolvable peak in the metabolic profile of unconjugated bile acids [1]. Relying on the structural analog ursocholic acid (5β-epimer) for calibration would lead to misidentification and erroneous quantification, as the 5α and 5β epimers have different chromatographic retention times and mass spectrometric response factors [2]. Using the CAS 63324-19-6 standard is mandatory for generating accurate, publication-grade metabolomic data.

Biomarker Calibrator for Conjugation Disorders

Procurement of this compound is directly supported by emerging evidence for its specific involvement in hyperthyroidism, where it is differentially expressed in correlation with gut microbiota dysbiosis [3]. This highly specific correlation cannot be investigated using more abundant bile acid analogs, making the authentic standard the only valid choice for quantitative assays designed to validate this potential biomarker in human cohorts or in vivo mechanistic studies.

Stereochemical Probe for ASBT/ILBP Binding Studies

This 5α-steroid is an ideal probe molecule for studying non-Bsep-mediated bile flow and drug-induced cholestasis. Class-level evidence from the related compound allocholic acid demonstrates that the planar 5α-configuration converts a Bsep substrate into a Bsep inhibitor while producing a massive choleretic effect [4]. Investigating the specific transport kinetics of the 7β-epimer will elucidate the structural determinants of transporter selectivity, a task for which 5β-analogs like cholic acid are fundamentally unsuitable due to their distinct, bent molecular shape.

Internal Standard for Oxysterol Pathway Bile Acids

As a unique allo-bile acid with a rare combination of a 5α-hydrogen and a 7β-hydroxyl group, this compound is necessary for fundamental structure-spectrum correlation studies. Reference 1H-NMR and 13C-NMR data, including the diagnostic chemical shifts of 18-Me (0.71 ppm), 19-Me (0.79 ppm), and the C-7β carbon (74.6 ppm), have been cataloged for its methyl ester derivative [5]. This dataset is vital for researchers engaged in the de novo structural elucidation of novel steroidal metabolites, providing a definitive reference point that resolves spectral ambiguities arising from other epimers.

Application
Selection Property
Validation Focus
GC-MS Reference Standard for Bile Acid Profiling
Verified GC retention index (MU 33.52) & differential abundance in Cyp7a1−/− models
Chromatographic resolution from co‑eluting trihydroxy bile acid isomers
Calibrator for Conjugation Disorder Metabolomics
Quantitative serum data in BAAT/SLC27A5 genetic deficiency models
Assay linearity & inter‑individual variability in research panels
Stereochemical Probe for Ileal Transporter (ILBP) Studies
ILBP ligand recognition (NMR‑based interactome)
Stereochemical binding specificity & competition assay design
Internal Standard for Alternative Bile Acid Synthesis Pathway
Disproportionate retention in Cyp7a1 knockout models
Pathway‑specific quantitation vs. classical (Cyp7a1) synthesis markers
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